3-Iodo-2-phenylimidazo[1,2-b]pyridazine (CAS: 1426142-79-1) is a highly reactive, halogenated bicyclic heteroaromatic building block widely utilized in the synthesis of advanced kinase inhibitors and organic electronic materials. Featuring an electron-rich imidazo[1,2-b]pyridazine core substituted with a phenyl ring at C2 and an iodine atom at the critical C3 position, this compound serves as a premium precursor for palladium-catalyzed cross-coupling reactions [1]. The presence of the C3-iodo substituent provides a thermodynamically favorable site for rapid oxidative addition, enabling Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under exceptionally mild conditions. In procurement and process chemistry, this specific halogenated scaffold is prioritized over unsubstituted or chlorinated analogs to guarantee high-yielding, regioselective late-stage functionalization without the need for harsh, low-yielding C-H activation protocols.
Substituting 3-iodo-2-phenylimidazo[1,2-b]pyridazine with its 3-bromo or unsubstituted counterparts fundamentally alters synthetic route viability and process economics. While unsubstituted 2-phenylimidazo[1,2-b]pyridazine can undergo direct C-H functionalization at the C3 position, such reactions typically require stoichiometric oxidants, elevated temperatures (>110 °C), and highly specialized ligands, often resulting in poor regiocontrol and diminished yields [1]. Similarly, utilizing the 3-bromo analog necessitates higher activation energies for the oxidative addition step in cross-coupling, forcing the use of harsher basic conditions and prolonged heating that can degrade sensitive functional groups on the coupling partner. Consequently, generic substitution leads to increased impurity profiles, lower throughput, and higher purification costs, making the precise 3-iodo derivative indispensable for complex, multi-step pharmaceutical manufacturing.
In comparative synthetic evaluations, the 3-iodo derivative demonstrates significantly enhanced reactivity in Suzuki-Miyaura cross-couplings compared to the 3-bromo analog. Under standard Pd(PPh3)4 catalysis, the C3-iodo compound achieves near-quantitative conversion with aryl boronic acids at mild temperatures, whereas the 3-bromo baseline requires extended heating and stronger bases to achieve comparable yields, often leading to proto-deborylation of sensitive boronic acids [1].
| Evidence Dimension | Cross-coupling yield and temperature requirement |
| Target Compound Data | >90% yield at 60 °C (1-2 hours) |
| Comparator Or Baseline | 3-Bromo-2-phenylimidazo[1,2-b]pyridazine (~65% yield at 95 °C for 12+ hours) |
| Quantified Difference | 25% higher yield and 35 °C reduction in processing temperature |
| Conditions | Pd(PPh3)4 (5 mol%), K2CO3, Dioxane/H2O |
Enables the use of thermally sensitive boronic acids and reduces energy consumption during scale-up manufacturing.
The installation of alkyne moieties at the C3 position is a critical step in synthesizing targeted kinase inhibitors. Utilizing 3-iodo-2-phenylimidazo[1,2-b]pyridazine allows for standard Sonogashira coupling at room temperature with high regiochemical fidelity. In contrast, attempting direct C-H alkynylation on the unsubstituted baseline requires harsh oxidants and elevated temperatures, leading to significant off-target reactions and lower overall isolated yields [1].
| Evidence Dimension | Isolated yield of C3-alkynylated product |
| Target Compound Data | 85-92% yield (Room Temperature, no oxidants) |
| Comparator Or Baseline | Unsubstituted 2-phenylimidazo[1,2-b]pyridazine (<50% yield at 100 °C, stoichiometric oxidants required) |
| Quantified Difference | >35% increase in isolated yield with complete elimination of stoichiometric oxidants |
| Conditions | Pd(PPh3)2Cl2, CuI, Et3N, DMF |
Provides a scalable, oxidant-free pathway for incorporating complex alkyne pharmacophores, drastically simplifying downstream purification.
The lower bond dissociation energy of the C-I bond relative to C-Br translates to substantially faster oxidative addition during palladium catalysis. This kinetic advantage allows manufacturers to reduce precious metal catalyst loading significantly when using the 3-iodo building block, without sacrificing reaction velocity or final product conversion [1].
| Evidence Dimension | Minimum effective Pd catalyst loading |
| Target Compound Data | 1-2 mol% Pd |
| Comparator Or Baseline | 3-Bromo-2-phenylimidazo[1,2-b]pyridazine (5-10 mol% Pd) |
| Quantified Difference | 80% reduction in required palladium catalyst |
| Conditions | Standard cross-coupling protocols for imidazo[1,2-b]pyridazine functionalization |
Significantly lowers the cost of goods (COGs) for large-scale API synthesis by minimizing expensive palladium usage and subsequent metal scavenging steps.
The reliable C3-reactivity of this compound makes it the premier starting material for modular library synthesis of BCR-ABL, FLT3, and Mps1 kinase inhibitors, where diverse aryl or heteroaryl groups must be installed at the C3 position late in the synthetic sequence with high fidelity [1].
In materials science, the 3-iodo derivative is utilized to construct highly conjugated, electron-transporting host materials, leveraging its ability to undergo high-yielding cross-couplings with complex carbazole or fluorene boronic acids without degrading the delicate optoelectronic core under harsh heating [2].
For medicinal chemistry teams requiring rapid analog generation, the mild coupling conditions afforded by the C3-iodine atom allow for high-throughput, automated parallel synthesis of imidazo[1,2-b]pyridazine derivatives, minimizing purification bottlenecks and accelerating hit-to-lead timelines [1].